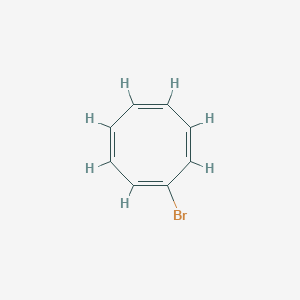
Bromocyclooctatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromocyclooctatetraene, also known as 1-bromo-1,3,5,7-cyclooctatetraene, is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is characterized by the presence of a bromine atom attached to the cyclooctatetraene ring. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromocyclooctatetraene can be synthesized through the bromination of cyclooctatetraene. The reaction typically involves the addition of bromine (Br2) to cyclooctatetraene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Bromocyclooctatetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bonds in the cyclooctatetraene ring can participate in addition reactions with reagents such as hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or diols.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols at room temperature or slightly elevated temperatures.
Addition Reactions: Conducted in non-polar solvents such as hexane or benzene, often at room temperature or under mild heating.
Oxidation Reactions: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products:
Substitution Reactions: Formation of substituted cyclooctatetraene derivatives.
Addition Reactions: Formation of cyclooctatetraene derivatives with added halogens or hydrogen atoms.
Oxidation Reactions: Formation of epoxides, diols, or other oxidized products.
Applications De Recherche Scientifique
Bromocyclooctatetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the synthesis of various cyclooctatetraene derivatives.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology
Mécanisme D'action
The mechanism of action of bromocyclooctatetraene involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bonds in the cyclooctatetraene ring. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition and oxidation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclooctatetraene: The parent compound without the bromine atom. It exhibits different reactivity due to the absence of the bromine substituent.
Bromobenzene: A similar compound with a bromine atom attached to a benzene ring. It differs in its aromaticity and reactivity compared to bromocyclooctatetraene.
Bromocyclohexane: A saturated analog with a bromine atom attached to a cyclohexane ring. .
Uniqueness: this compound is unique due to its combination of a bromine atom and a conjugated polyene system. This combination imparts distinct chemical reactivity and makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C8H7Br |
|---|---|
Poids moléculaire |
183.04 g/mol |
Nom IUPAC |
bromocyclooctatetraene |
InChI |
InChI=1S/C8H7Br/c9-8-6-4-2-1-3-5-7-8/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+ |
Clé InChI |
NLLQBBNCJBPICS-FXPPOMFJSA-N |
SMILES isomérique |
C\1=C\C=C/C(=C\C=C1)/Br |
SMILES canonique |
C1=CC=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















